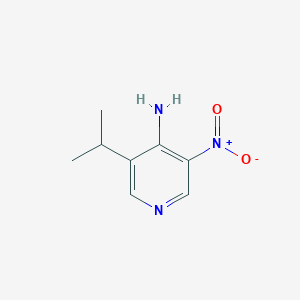

3-Isopropyl-5-nitropyridin-4-amine

Description

3-Isopropyl-5-nitropyridin-4-amine is a pyridine derivative featuring an isopropyl group at position 3, a nitro group at position 5, and an amine group at position 4. The nitro group confers electron-withdrawing properties, while the isopropyl substituent introduces steric bulk and electron-donating effects via inductive mechanisms. The amine group at position 4 may participate in hydrogen bonding and serve as a site for further functionalization.

Properties

Molecular Formula |

C8H11N3O2 |

|---|---|

Molecular Weight |

181.19 g/mol |

IUPAC Name |

3-nitro-5-propan-2-ylpyridin-4-amine |

InChI |

InChI=1S/C8H11N3O2/c1-5(2)6-3-10-4-7(8(6)9)11(12)13/h3-5H,1-2H3,(H2,9,10) |

InChI Key |

WCPDKIGFDCVNDT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CN=CC(=C1N)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-5-nitropyridin-4-amine typically involves the nitration of a pyridine derivative followed by the introduction of the isopropyl group. One common method involves the nitration of 3-isopropylpyridine to introduce the nitro group at the 5-position. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 3-isopropyl-5-nitropyridine is then subjected to reduction reactions to convert the nitro group to an amino group, typically using reducing agents such as iron powder and acetic acid .

Industrial Production Methods

Industrial production methods for 3-Isopropyl-5-nitropyridin-4-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-5-nitropyridin-4-amine undergoes several types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrazine hydrate or iron powder.

Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

Reduction: Hydrazine hydrate, iron powder, acetic acid.

Substitution: Ammonia, amines, and other nucleophiles.

Oxidation: Oxidizing agents such as potassium permanganate.

Major Products Formed

Reduction: 3-Isopropyl-5-aminopyridin-4-amine.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-Isopropyl-5-nitropyridin-4-amine has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.

Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways

Mechanism of Action

The mechanism of action of 3-Isopropyl-5-nitropyridin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amino group allows for hydrogen bonding and electrostatic interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

3-Chloro-5-Nitropyridine-4-amine (CAS 89284-28-6)

Structural Differences :

- Substituent : Chlorine replaces the isopropyl group at position 3.

- Molecular Formula : C₅H₄ClN₃O₂ vs. C₈H₁₁N₃O₂ for the target compound.

- Molecular Weight : 173.56 g/mol vs. ~181.20 g/mol.

Key Comparisons :

- Electronic Effects : The chloro group is electron-withdrawing, reducing electron density on the pyridine ring compared to the electron-donating isopropyl group. This difference impacts reactivity in electrophilic substitution reactions.

- Solubility: The chloro analog is more polar and likely more soluble in polar solvents (e.g., water, ethanol) than the hydrophobic isopropyl derivative.

- Synthetic Routes : highlights nitration and amination steps for synthesizing the chloro analog, suggesting analogous methods could apply to the target compound with isopropyl introduction via alkylation .

Isopropyl-(5-nitro-pyridin-2-yl)-amine (CAS 26820-53-1)

Structural Differences :

- Amine Position : The amine group is at position 2 instead of 4.

- Molecular Formula : C₈H₁₁N₃O₂ (same as target compound).

- Synonyms: Includes "5-nitro-N-(propan-2-yl)pyridin-2-amine" .

Key Comparisons :

- This contrasts with the target compound, where the amine at position 4 may stabilize charge distribution near the nitro group.

- Hydrogen Bonding : Position 2’s amine may form intramolecular hydrogen bonds with the nitro group, affecting solubility and crystallinity.

N-(4-Isopropylphenyl)-5-methyl-4-nitro-1H-pyrazol-3-amine (CAS 353271-43-9)

Structural Differences :

Key Comparisons :

- Acidity : Pyrazole’s aromaticity and dual nitrogen atoms increase acidity compared to pyridine derivatives. The amine in this compound may exhibit different protonation behavior.

- Applications : Pyrazole derivatives are common in drug design (e.g., COX-2 inhibitors), whereas pyridine analogs like the target compound may have distinct biological targets.

Data Table: Comparative Analysis

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Key Properties |

|---|---|---|---|---|

| 3-Isopropyl-5-nitropyridin-4-amine | C₈H₁₁N₃O₂ | 181.20 | 3-Isopropyl, 5-Nitro, 4-Amine | Steric bulk, moderate hydrophobicity |

| 3-Chloro-5-nitropyridine-4-amine | C₅H₄ClN₃O₂ | 173.56 | 3-Chloro, 5-Nitro, 4-Amine | Higher polarity, electron-withdrawing |

| Isopropyl-(5-nitro-pyridin-2-yl)-amine | C₈H₁₁N₃O₂ | 181.20 | 2-Amine, 5-Nitro, 2-Isopropyl | Altered resonance, intramolecular H-bonding |

| N-(4-Isopropylphenyl)-5-methyl-4-nitro-1H-pyrazol-3-amine | C₁₄H₁₇N₅O₂ | 295.33 | Pyrazole core, 4-Nitro, 3-Amine | High molecular weight, aromatic acidity |

Research Findings and Implications

- Synthetic Challenges : Introducing the isopropyl group (e.g., via alkylation) may require optimized conditions to avoid steric hindrance, unlike the chloro analog’s straightforward substitution .

- Reactivity : The nitro group’s position (5 in pyridine vs. 4 in pyrazole) influences electrophilic attack sites. In pyridines, nitration typically occurs at position 3 or 5, whereas pyrazoles favor nitration at position 4 .

- Biological Relevance : Pyridine derivatives with nitro and amine groups are explored as kinase inhibitors, while pyrazole analogs often target inflammatory pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.